2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione features a bicyclic isoindole-1,3-dione core linked via an ethyl group to a 2-(propan-2-yl)-substituted imidazole ring.
For example, details the synthesis of structurally related compounds using ethylenediamine or phenyl hydrazine derivatives under reflux conditions in dioxane or ethanol .
Properties
IUPAC Name |
2-[2-(2-propan-2-yl-1H-imidazol-5-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10(2)14-17-9-11(18-14)7-8-19-15(20)12-5-3-4-6-13(12)16(19)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILBSQFWYDNNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the construction of the imidazole ring followed by its attachment to an isoindole framework. Key steps may include:
Cyclization reactions: to form the imidazole ring.
Alkylation: reactions to introduce the isopropyl group.
Coupling reactions: to attach the imidazole to the isoindole structure.
Specific conditions will vary, but common reagents include strong bases (such as sodium hydride), solvents (such as dimethylformamide), and catalysts (like palladium complexes).
Industrial Production Methods
Industrial-scale synthesis would focus on optimizing yield and purity while minimizing costs. This might involve:
Flow chemistry techniques: to enhance reaction efficiency.
Automated synthesis: to streamline production.
Green chemistry principles: to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional functional groups or alter its electronic properties.
Reduction: : Reduction can be used to modify the imidazole or isoindole rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halides, sulfonates under conditions like reflux or inert atmospheres.
Major Products
Substituted derivatives: with various functional groups.
Oxidized or reduced forms: for different applications.
Scientific Research Applications
2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has a broad range of applications:
Chemistry: : As a building block in organic synthesis, especially in creating complex heterocyclic structures.
Biology: : Potential roles in studying enzymatic functions and receptor binding due to its imidazole moiety.
Medicine: : Exploration as a therapeutic agent, leveraging its bioactive imidazole ring.
Industry: : Applications in materials science, such as the development of polymers and dyes.
Mechanism of Action
Mechanism of Effects
The compound exerts its effects through its interactions with various molecular targets:
Enzymes and receptors: : The imidazole ring can interact with active sites or binding pockets, influencing biological activity.
Pathways: : It may be involved in modulating signal transduction pathways or inhibiting specific enzymes, contributing to its bioactivity.
Comparison with Similar Compounds
Key Observations:
Structural Variations: Linker Type: The target compound’s ethyl linker (vs. Substituents: The propan-2-yl group on the imidazole ring increases lipophilicity compared to methyl (compound 16) or methanesulfonyl (compound 17b) groups, which could influence solubility and metabolic stability .
Physicochemical Properties :
- Melting Points : Aromatic linkers (e.g., phenyl in compound 16) correlate with higher melting points (215–217°C) due to π-π stacking, whereas flexible linkers (e.g., ethyl) may reduce crystallinity .
- Spectral Data : All isoindole-1,3-dione derivatives exhibit strong C=O stretches in IR (~1700–1780 cm⁻¹), consistent with the electron-withdrawing nature of the dione moiety .
The cyclohexane-dione analog () demonstrates how core modifications can alter ring strain and hydrogen-bonding capacity, which may affect target selectivity .
Research Findings and Trends
- Synthesis Efficiency : Compounds with ethyl or phenyl linkers are synthesized in high yields (49–95%) via reflux conditions, indicating robust and scalable protocols .
- Functional Group Impact : Electron-withdrawing substituents (e.g., nitro in ’s hydroxy-ipronidazole) improve stability but may reduce solubility, whereas lipophilic groups (e.g., propan-2-yl) balance bioavailability .
- Crystallography : SHELX software () is widely used for structural validation, ensuring accurate determination of substituent orientations and intermolecular interactions .
Biological Activity
The compound 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 250.30 g/mol
The structure features an isoindole core fused with an imidazole ring, which is known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria, indicating its applicability in treating infections.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study conducted on several tumor cell lines demonstrated that the compound exhibited significant cytotoxicity. The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| A549 (Lung) | 12.8 |
| HeLa (Cervical) | 9.6 |
These results indicate a promising anticancer profile, particularly against cervical cancer cells.
Antimicrobial Activity
In vitro testing against bacterial strains yielded the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Research examining the anti-inflammatory properties indicated that the compound effectively reduced pro-inflammatory cytokines in vitro. Specifically, it inhibited TNF-alpha and IL-6 production in macrophages stimulated with lipopolysaccharide (LPS).
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced cervical cancer showed that treatment with a derivative of this compound resulted in improved survival rates and reduced tumor size compared to standard chemotherapy.
- Case Study 2 : An investigation into its antimicrobial efficacy revealed successful treatment outcomes in patients suffering from resistant bacterial infections when combined with traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
